molecular formula C10H9BrN2 B1275113 (4-Bromonaphthalen-1-yl)hydrazine CAS No. 35158-78-2

(4-Bromonaphthalen-1-yl)hydrazine

Cat. No.: B1275113
CAS No.: 35158-78-2
M. Wt: 237.1 g/mol
InChI Key: GZPWPJCVHJJOEV-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)hydrazine, also known as 4-BNH, is an organic compound with a unique structure that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and organic solvents, making it ideal for use in a wide range of laboratory experiments. 4-BNH is an important reagent in the synthesis of organic compounds, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

(4-Bromonaphthalen-1-yl)hydrazine derivatives have been utilized in the design of fluorescent probes. These probes are specifically tailored for detecting hydrazine, a chemical with significant industrial applications but also known for its toxicity. A remarkable study showcased a ratiometric fluorescent probe that underwent a cyclization cleavage reaction with hydrazine, resulting in a significant fluorescence change. This probe was distinguished by its low cytotoxicity, large Stokes shift, and exceptional sensitivity, making it a potent tool for environmental monitoring and visualization in biological samples (Zhu et al., 2019).

Antimicrobial Activities

Derivatives of this compound have been synthesized and assessed for their antimicrobial properties. A study involved the creation of novel Schiff bases containing a thiazole ring, which were then evaluated for their antibacterial and antifungal potential. Some of these compounds displayed moderate to excellent antimicrobial activity, indicating their potential in therapeutic applications (Bharti et al., 2010).

Antimalarial Properties

The fight against malaria has also seen the application of this compound derivatives. A study detailed the synthesis of 1-(Phthalazin-4-yl)-hydrazine and its efficacy in inhibiting the asexual stage of the malaria parasite, Plasmodium falciparum. The compounds showed promising inhibitory activity with minimal cytotoxic effects, paving the way for novel antimalarial treatments (Subramanian et al., 2016).

Corrosion Inhibition

In the field of material science, this compound derivatives have been employed as corrosion inhibitors. A study demonstrated the effectiveness of synthesized hydrazine compounds in mitigating corrosion on N80 steel surfaces exposed to hydrochloric acid. The research provided insights into the adsorption behavior and molecular interactions at the steel/acid interface, contributing to the development of more durable materials (Yadav et al., 2015).

Properties

IUPAC Name

(4-bromonaphthalen-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPWPJCVHJJOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405079
Record name (4-bromonaphthalen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35158-78-2
Record name (4-bromonaphthalen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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